

physical and chemical properties of Chrysosplenetin

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Chrysosplenetin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin is an O-methylated flavonol, a type of flavonoid found in various medicinal plants, including Laggera pterodonta, Chamomilla recutita (German chamomile), and the root of Berneuxia thibetica.[1][2] Classified as a 7-O-methylated flavonoid, it is also known by synonyms such as Chrysosplenetin B and Quercetagetin 3,6,7,3'-tetramethyl ether.[1][3][4] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral, anti-malarial, and osteogenic properties.[3][5][6] This technical guide provides an in-depth overview of the physical and chemical properties of Chrysosplenetin, detailed experimental protocols for its analysis, and a review of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Chrysosplenetin is a yellow, crystalline solid.[7] It is characterized by its limited solubility in water, being practically insoluble, but shows solubility in organic solvents such as DMSO and methanol.[2][3][7] It is considered a very weakly acidic compound.[3]



Table 1: Physical and Chemical Data for Chrysosplenetin

Property	Value	Source(s)
Molecular Formula	C19H18O8	[1][5][7][8][9][10]
Average Molecular Weight	374.34 g/mol	[3][5][10]
Monoisotopic Molecular Weight	374.100167552 Da	[3][9]
IUPAC Name	5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one	[1][8][9]
CAS Number	603-56-5	[1][3]
Appearance	Yellow powder/crystalline solid	[7][8]
Boiling Point	615.8 ± 55.0 °C at 760 mmHg	[8]
Density	1.44 g/cm ³	[1][8]
Water Solubility	0.045 g/L (Predicted)	[3]
logP	2.66 (Predicted)	[3]
Purity	≥98%	[7]

Spectral Data

The structural elucidation of **Chrysosplenetin** has been confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Chrysosplenetin



Technique	Data	Source(s)
UV (in Methanol)	λmax: 257, 271, 350 nm	[7]
¹ H NMR	Spectra available	[11]
¹³ C NMR	Spectra available	[4]
Mass Spectrometry	GC-MS and ESI-MS/MS data available	[4][12]
Infrared (IR)	Spectra available for related flavonoids	[13][14]

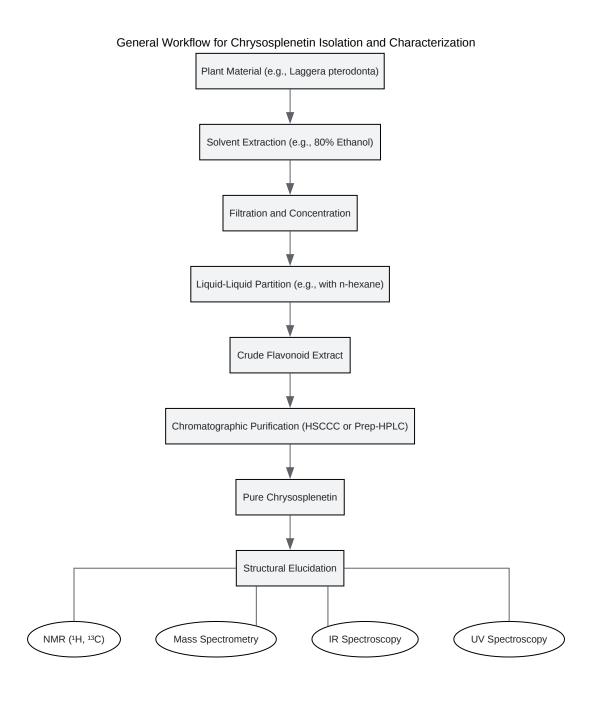
Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of **Chrysosplenetin**.

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the extraction and identification of **Chrysosplenetin** from a plant source.





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Caption: Workflow for Chrysosplenetin isolation and analysis.



Isolation and Purification of Chrysosplenetin

This protocol is based on methods for flavonoid extraction from Laggera pterodonta.[15]

- Extraction: The dried and powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times to ensure maximum yield.
- Concentration: The ethanol extracts are combined and evaporated to dryness under reduced pressure.
- Purification: The crude extract is then purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) are effective methods for isolating Chrysosplenetin with high purity.[15]
- Purity Assessment: The purity of the isolated Chrysosplenetin is determined by analytical HPLC.

Structural Characterization

- Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of Chrysosplenetin.
 [12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed chemical structure of the molecule.[11][15]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in **Chrysosplenetin**, such as hydroxyl, carbonyl, and ether groups.[13][14]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like methanol is recorded to determine the wavelengths of maximum absorbance, which is characteristic of the flavonoid structure.

Anti-Enterovirus 71 (EV71) Activity Assay

This protocol is based on the cytopathic effect (CPE) inhibition assay.[3]



- Cell Culture: African green monkey kidney (Vero) cells or human rhabdomyosarcoma (RD) cells are cultured in appropriate media.
- Virus Infection: Cells are infected with EV71.
- Treatment: **Chrysosplenetin** at various concentrations is added to the infected cell cultures.
- CPE Observation: The cells are incubated and observed for the development of CPE.
- Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated, which is the
 concentration of Chrysosplenetin that inhibits 50% of the viral CPE. A plaque reduction
 assay can also be performed for more quantitative results.[3]

Osteogenic Activity Assay

This protocol evaluates the effect of **Chrysosplenetin** on the differentiation of human bone marrow stromal cells (hBMSCs).[5][10]

- Cell Culture and Treatment: hBMSCs are cultured and treated with varying concentrations of Chrysosplenetin.
- Alkaline Phosphatase (ALP) Activity: After a set period of osteogenic induction, ALP activity, an early marker of osteoblast differentiation, is measured.
- Mineralization Assay: Alizarin Red S staining is used to visualize and quantify the mineralized matrix deposition by the differentiated osteoblasts.[10]
- Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is performed to measure the expression levels of osteoblast-specific marker genes (e.g., RUNX2, SPP1, COL1).[10]
- Protein Analysis: Western blotting is used to determine the protein levels of key components of the Wnt/β-catenin signaling pathway.[16]

Biological Activities and Signaling Pathways

Chrysosplenetin exhibits a range of biological activities with therapeutic potential.

Anti-Enterovirus 71 Activity

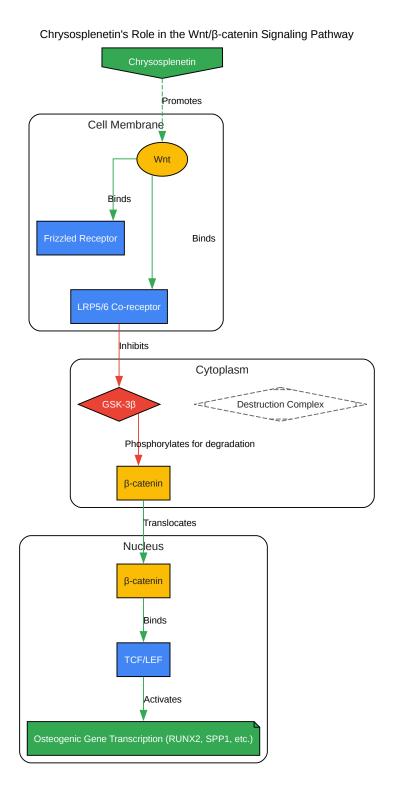


Chrysosplenetin has demonstrated potent in vitro activity against EV71, a virus that can cause severe neurological disease in children.[3][7] It inhibits viral replication, with a reported IC50 value of approximately 0.20 μ M in both Vero and RD cells.[3] The mechanism of action appears to be the inhibition of viral RNA replication rather than blocking virus entry or direct inactivation of the virus.[3]

Osteogenic Activity and the Wnt/β-catenin Pathway

Chrysosplenetin promotes the osteoblastic differentiation of human bone marrow stromal cells and can inhibit estrogen deficiency-induced bone loss in animal models.[5][10] This effect is mediated through the activation of the canonical Wnt/ β -catenin signaling pathway.[5][10] **Chrysosplenetin** upregulates the expression of β -catenin and its downstream target genes, which are crucial for osteoblastogenesis.[10]





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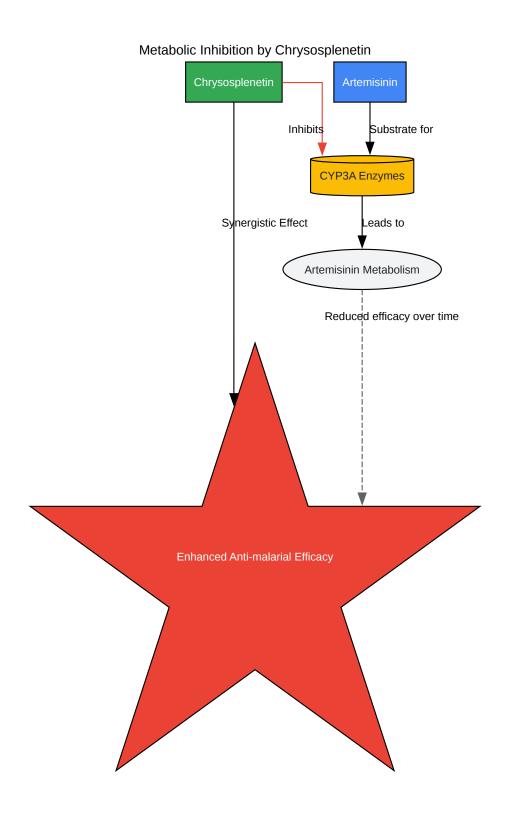
Caption: **Chrysosplenetin** promotes osteogenesis via the Wnt/β-catenin pathway.



Anti-malarial Activity

Chrysosplenetin has shown activity against Plasmodium falciparum in vitro.[2] More significantly, it acts as a metabolic inhibitor of artemisinin, a key anti-malarial drug.[6] Co-administration of **Chrysosplenetin** with artemisinin can enhance the anti-malarial efficacy of artemisinin.[6] This is partly due to the inhibition of cytochrome P450 enzymes, particularly CYP3A, which are involved in the metabolism of artemisinin.[6] This synergistic effect could be crucial in combating artemisinin resistance.





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Caption: Chrysosplenetin inhibits CYP3A, enhancing Artemisinin's efficacy.



Conclusion

Chrysosplenetin is a promising natural compound with well-defined physical and chemical properties. Its significant biological activities, particularly in the areas of antiviral, bone regeneration, and anti-malarial therapies, make it a compelling candidate for further research and drug development. The detailed protocols and understanding of its mechanisms of action provided in this guide serve as a valuable resource for scientists and researchers in the field. The ability of **Chrysosplenetin** to modulate key signaling pathways and metabolic enzymes underscores its potential for development into novel therapeutic agents.

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